Calystegine B4
Overview
Description
Calystegine B4 is a nor-tropane alkaloid . It is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .
Synthesis Analysis
Optically active ent-calystegine B4 was prepared in 13 steps from commercially available chiral L-dimethyl tartrate . The synthesis was achieved by the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O accomplished an efficient conversion to amino cycloheptanone, which readily afforded the desired ent-calystegine B4 .Molecular Structure Analysis
The molecular formula of Calystegine B4 is C7H13NO4 . It has an average mass of 175.182 Da and a mono-isotopic mass of 175.084457 Da .Chemical Reactions Analysis
The synthesis of Calystegine B4 involves the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O leads to an efficient conversion to amino cycloheptanone .Physical And Chemical Properties Analysis
Calystegine B4 has a density of 1.7±0.1 g/cm3 . Its boiling point is 341.0±42.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.3 cm3 . It has 5 H bond acceptors and 5 H bond donors .Scientific Research Applications
Synthesis and Chemical Properties
Calystegine B4, along with other calystegines, has been synthesized from various starting materials, demonstrating its chemical versatility. The synthesis of Calystegine B4 was achieved from benzyl protected methyl 6-iodoglycopyranosides, highlighting its accessibility for research purposes (Skaanderup & Madsen, 2001). Additionally, the total synthesis of Calystegine B4 has been performed using different synthetic strategies, showing the compound's potential for various chemical applications (Moosophon et al., 2010).
Biological and Pharmacological Activity
Calystegine B4 has been identified as a novel trehalase inhibitor, which highlights its potential in influencing carbohydrate metabolism. This property was observed in the analysis of Scopolia japonica, a plant of the Solanaceae family, where Calystegine B4 showed significant inhibitory activity against trehalase (Asano et al., 1996). Additionally, it's been found that Calystegine B4 exhibits no significant activity for alpha-galactosidase enzyme, suggesting a selective inhibitory profile which is valuable for targeted therapeutic applications.
Occurrence and Effects in Plants
The presence and concentration of Calystegine B4 have been studied in various plants, including tomato varieties. Such research is crucial for understanding the role of Calystegine B4 in plant physiology and its potential effects when these plants are consumed (Romera-Torres et al., 2019). This alkaloid, along with others, is being investigated for its roles in plant growth and defense mechanisms, offering insights into plant biology and potential agricultural applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFBVZOJVHCEDO-BNWJMWRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317306 | |
Record name | Calystegine B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calystegine B4 | |
CAS RN |
184046-85-3 | |
Record name | Calystegine B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184046-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calystegine B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calystegine B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calystegine B4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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